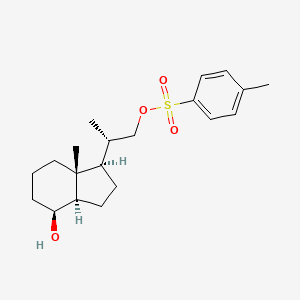

Inhoffen Lythgoe Diol Monotosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inhoffen Lythgoe Diol Monotosylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₀O₄S and its molecular weight is 366.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ビタミンD側鎖構築

Inhoffen Lythgoe Diol Monotosylateは、ビタミンD側鎖の固相結合CD環フラグメントへのJulia-Lythgoe付加に使用されてきました {svg_1}. この用途は、ビタミンD3のホルモン活性代謝物である1α,25-ジヒドロキシビタミンD3のアナログの開発において重要です {svg_2}.

固相合成

この化合物は、特にビタミンDライブラリーの構築において、固相合成に重要な役割を果たします {svg_3}. これは、中央のCD環系を固相に結合することにより実現され、その後、求核性炭素-炭素結合形成を介して、残りの2つの部分が順次結合されます {svg_4}.

ビタミンD3側鎖のフッ素化

This compoundは、CD環側鎖の部位特異的および立体選択的フッ素化の出発点として使用されてきました {svg_5}. これにより、さまざまなフルオロ-CD環が構築され、側鎖フルオロビタミンD3アナログの化学ライブラリーの生成に貢献しました {svg_6}.

生物活性の調節

この化合物は、ビタミンD受容体(VDR)への結合親和性、VDRを介したトランス活性化活性、CYP24A1に対する代謝安定性などの生物活性の調節に使用されてきました {svg_7}. これは、CD環側鎖の部位特異的および立体選択的フッ素化によって達成されます {svg_8}.

ジフルオロ-CD環前駆体の構築

This compoundは、23,23-ジフルオロ-CD環前駆体の合成に使用されてきました {svg_9}. これは、N,N-ジエチルアミノスルフルオライド(DAST)を使用して達成され、α-ケトエステルへのC23ジフルオロユニットの導入に不可欠です {svg_10}.

ビタミンD3アナログの合成

この化合物は、側鎖に修飾を施したビタミンD3アナログの合成に使用されてきました {svg_11}. これは、固体支持体上でJulia-Lythgoeオレフィン化を使用して側鎖を導入することによって達成されます {svg_12}.

作用機序

Target of Action

Inhoffen Lythgoe Diol Monotosylate is an analog of vitamin D . As such, its primary targets are likely to be the same as those of vitamin D, which include the vitamin D receptor (VDR) and certain enzymes involved in the metabolism of vitamin D. The VDR is a nuclear receptor that regulates gene expression in response to the binding of vitamin D and its analogs.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by vitamin D. These may include the pathway for the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol . The compound may also influence other pathways regulated by the VDR.

生物活性

Inhoffen Lythgoe Diol Monotosylate is a compound derived from the Inhoffen-Lythgoe diol, which has garnered attention in medicinal chemistry, particularly in the context of vitamin D analogs. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

Inhoffen Lythgoe diol has the following chemical characteristics:

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.329 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 108-110 °C

- Boiling Point : 317.4 ± 10.0 °C at 760 mmHg .

The biological activity of Inhoffen Lythgoe diol and its derivatives primarily revolves around their interaction with the vitamin D receptor (VDR). While the diol itself has shown limited direct activity, various analogs have demonstrated significant anti-proliferative effects in cancer cell lines, indicating that modifications to the structure can enhance biological efficacy.

Anti-Proliferative Activity

Research indicates that while the Inhoffen Lythgoe diol was inactive in initial studies, several analogs exhibited modest anti-proliferative effects against human cancer cell lines such as U87MG (glioblastoma) and HT-29 (colorectal adenocarcinoma). Notably, aromatic and aliphatic ester-linked side chains derived from the diol were identified as having growth inhibition properties .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the Inhoffen Lythgoe diol significantly influenced its biological activity. The most potent analogs were found to not activate canonical vitamin D signaling pathways nor antagonize Hedgehog signaling, suggesting alternative mechanisms of action .

Synthesis of Hortonones A–C

A notable study synthesized hortonones A–C from vitamin D2 via the Inhoffen-Lythgoe diol without protective groups. This work highlighted the versatility of the diol in generating biologically active compounds through straightforward synthetic routes .

Vitamin D Analog Development

The synthesis of various vitamin D analogs using Inhoffen Lythgoe diol as a precursor has been extensively documented. These analogs are designed to retain beneficial activities such as promoting cellular differentiation and inhibiting proliferation while minimizing hypercalcemia risks associated with traditional vitamin D therapies .

Comparative Data Table

| Compound | Activity Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|---|

| Inhoffen Lythgoe Diol | Anti-Proliferative | U87MG | N/A | Inactive |

| Ester-linked Analog 1 | Growth Inhibition | HT-29 | 10 | Modest activity observed |

| Ester-linked Analog 2 | Growth Inhibition | U87MG | 5 | Higher potency than parent compound |

| Hortonone A | Differentiation Induction | HL-60 | 15 | Derived from Inhoffen Lythgoe diol |

特性

IUPAC Name |

[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKSQENRQZPNOS-LFZDHENXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。